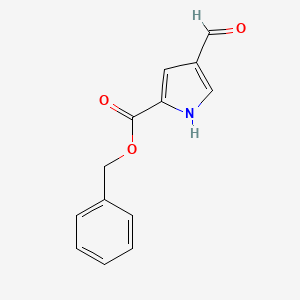

benzyl 4-formyl-1H-pyrrole-2-carboxylate

説明

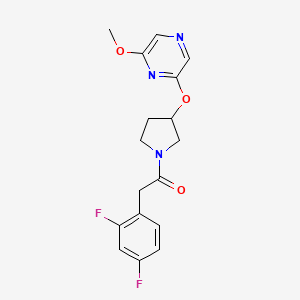

Benzyl 4-formyl-1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 185621-28-7 . It has a molecular weight of 229.24 and its IUPAC name is benzyl 4-formyl-1H-pyrrole-2-carboxylate . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for benzyl 4-formyl-1H-pyrrole-2-carboxylate is 1S/C13H11NO3/c15-8-11-6-12 (14-7-11)13 (16)17-9-10-4-2-1-3-5-10/h1-8,14H,9H2 .Physical And Chemical Properties Analysis

Benzyl 4-formyl-1H-pyrrole-2-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 229.24 .科学的研究の応用

Spectroscopy and Quantum Chemical Analysis

Benzyl 4-formyl-1H-pyrrole-2-carboxylate is a key precursor in synthesizing acid hydrazide-hydrazones and their derivatives, showcasing various applications. A novel derivative, Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, was synthesized and analyzed using spectroscopy methods and quantum chemical calculations. The formation of this compound is both exothermic and spontaneous at room temperature. It forms dimers through multiple interactions, and its vibrational analysis indicates red shifts in specific bonds due to dimer formation. The interaction energies of dimer formation were quantified using different calculation methods, providing insights into the resonance-assisted heteronuclear H-bonding in the dimer (Singh et al., 2013).

Optical and Electronic Properties

The biological, electronic, and optical properties of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide were extensively studied using a combination of the DFT/B3LYP method and a 6-311G (d, p) basis set. The research delved into the nonlinear optical (NLO) properties, electronic properties (HOMO, LUMO composition), and UV spectra of the compound. It also included NBO analysis showing the hyper conjugative interaction energy during specific transitions, along with docking the molecule with a specific protein, showcasing its potential biological activities (Pandey et al., 2020).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

While specific future directions for benzyl 4-formyl-1H-pyrrole-2-carboxylate are not available, it’s worth noting that pyrrole-2-carboxaldehyde derivatives, which include this compound, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . These observations suggest that molecules containing this skeleton have various biological functions , indicating potential areas of future research.

特性

IUPAC Name |

benzyl 4-formyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-8-11-6-12(14-7-11)13(16)17-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEPHKDCOCSLFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2735995.png)

![N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2736000.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2736001.png)

![tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B2736002.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid](/img/structure/B2736003.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(9H-purin-6-yl)propanamide](/img/structure/B2736005.png)

![1-(4-ethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2736009.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2736011.png)